2-[(Benzylsulfonyl)amino]benzamide
CAS No.:
Cat. No.: VC1538643
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O3S |
|---|---|
| Molecular Weight | 290.34g/mol |
| IUPAC Name | 2-(benzylsulfonylamino)benzamide |
| Standard InChI | InChI=1S/C14H14N2O3S/c15-14(17)12-8-4-5-9-13(12)16-20(18,19)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H2,15,17) |
| Standard InChI Key | KRUDKHHRBADFQT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N |
Introduction
Chemical Structure and Properties
2-[(Benzylsulfonyl)amino]benzamide is characterized by its unique molecular structure consisting of a benzylsulfonyl group attached to an amino functionality, which is connected to a benzamide moiety. This arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities.
Basic Chemical Information
The compound possesses the following key chemical identifiers and properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.34 g/mol |
| IUPAC Name | 2-(benzylsulfonylamino)benzamide |
| Standard InChI | InChI=1S/C14H14N2O3S/c15-14(17)12-8-4-5-9-13(12)16-20(18,19)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H2,15,17) |
| Standard InChIKey | KRUDKHHRBADFQT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N |
| PubChem Compound ID | 669704 |
It's worth noting that while the most commonly accepted molecular weight is 290.34 g/mol, some literature sources report values around 310.33 g/mol, likely due to different calculation methods or rounding differences.
Structural Features
The structure of 2-[(Benzylsulfonyl)amino]benzamide contains several key functional groups that define its chemical behavior:
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A benzamide group (C(=O)NH2) that can participate in hydrogen bonding
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A sulfonamide linkage that connects the benzyl group to the core structure
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Two aromatic rings that provide potential sites for π-π interactions
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Multiple hydrogen bond donors and acceptors that may contribute to its biological activity
These structural features create a molecule with potential for multiple interaction types in biological systems, making it a compound of interest for medicinal chemistry research.
Synthesis and Preparation
The synthesis of 2-[(Benzylsulfonyl)amino]benzamide typically involves specific chemical reactions that must be carefully controlled to ensure high purity and yield of the final product.
Conventional Synthesis Method
The most common synthesis pathway involves the reaction of benzylsulfonyl chloride with 2-aminobenzamide. This process requires precise control of reaction conditions to ensure optimal yield and purity. The general procedure follows these steps:
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Sulfonylation reaction where the benzylsulfonyl group is attached to the amino position
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Coupling reactions to form the final product structure
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Purification steps to isolate the desired compound
This synthesis is often facilitated by catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), which help improve reaction efficiency and yield.
Structure-Activity Relationships
Understanding the relationship between molecular structure and biological activity is crucial for developing effective pharmaceutical compounds. For benzamide-type compounds, structure-activity relationship (SAR) studies have provided valuable insights.
SAR Studies of Related Compounds
While specific SAR data for 2-[(Benzylsulfonyl)amino]benzamide is limited, research on related benzamide compounds has shown that structural modifications can significantly impact their biological activities. For instance, benzamide-type inhibitors have demonstrated antiviral activities against SARS-CoV-2, with their efficacy correlating well with their in vitro properties .
Pharmacophore Identification
Related 2-aminobenzamide derivatives have been studied to identify potential pharmacophore sites - the essential structural features responsible for a molecule's biological activity. Researchers have noted that "potential pharmacophore sites were identified and their activity was related with the structures in the solution" . This approach could be valuable for understanding how 2-[(Benzylsulfonyl)amino]benzamide might interact with biological targets.
Analytical Characterization
Proper characterization of 2-[(Benzylsulfonyl)amino]benzamide is essential for confirming its structure and purity for research applications. While specific analytical data for this compound is limited in the available literature, similar compounds in the 2-aminobenzamide family have been characterized using various analytical techniques.
Spectroscopic Analysis
For related 2-aminobenzamide derivatives, characterization typically includes:
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Infrared (IR) spectroscopy to identify functional groups
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Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to confirm structural details
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Mass spectrometry to determine molecular weight and fragmentation patterns
These techniques would be equally applicable to the characterization of 2-[(Benzylsulfonyl)amino]benzamide, providing comprehensive confirmation of its structure and purity.
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